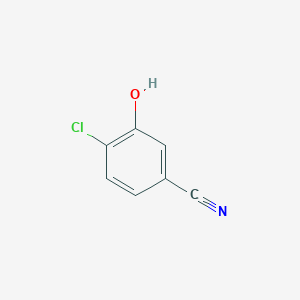

4-Chloro-3-hydroxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxybenzonitrile. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-chloro-3-cyanobenzaldehyde.

Reduction: The nitrile group can be reduced to an amine group, producing 4-chloro-3-hydroxybenzylamine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: 4-chloro-3-cyanobenzaldehyde.

Reduction: 4-chloro-3-hydroxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

4-Chloro-3-hydroxybenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic and industrial settings.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : The hydroxyl group can be oxidized to form 4-chloro-3-cyanobenzaldehyde.

- Reduction : The nitrile group can be reduced to an amine, yielding 4-chloro-3-hydroxybenzylamine.

- Substitution Reactions : The chlorine atom can be replaced with various nucleophiles, leading to diverse substituted derivatives.

Biochemical Applications

In biological research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its effects on cellular processes are significant due to its ability to modulate gene expression and influence cell signaling pathways.

Biochemical Properties

- Interaction with Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may lead to either inhibition or activation of enzymatic activities.

- Cellular Effects : It influences cellular functions by affecting oxidative stress responses and apoptosis pathways. Research indicates that it can alter the expression of genes involved in these processes.

Pharmaceutical Applications

This compound is a precursor for various pharmaceuticals due to its structural features conducive to drug development.

Case Studies

- Drug Development : Studies have indicated its potential in synthesizing compounds that exhibit therapeutic effects against various diseases. For instance, its derivatives have been explored for anti-cancer properties due to their ability to modulate cellular signaling .

Industrial Applications

In the industrial sector, this compound is used in the production of dyes, pigments, and specialty chemicals. Its versatility makes it suitable for various applications within chemical manufacturing.

Production of Specialty Chemicals

The compound is employed as an intermediate in synthesizing agrochemicals and other industrial products, highlighting its importance in the chemical industry .

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-hydroxybenzonitrile depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and nitrile groups, as well as the electron-donating effect of the hydroxyl group. These functional groups can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

3-Chloro-4-hydroxybenzonitrile: Similar structure but with the positions of the chlorine and hydroxyl groups reversed.

4-Chloro-2-hydroxybenzonitrile: The hydroxyl group is at the second position instead of the third.

4-Chloro-3-methoxybenzonitrile: The hydroxyl group is replaced by a methoxy group.

Uniqueness: 4-Chloro-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Chloro-3-hydroxybenzonitrile (C7H4ClNO) is a compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications based on diverse research findings.

This compound is known to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are essential for the metabolism of numerous compounds. These interactions can lead to both inhibition and activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Effect | Reference |

|---|---|---|

| CYP1A2 | Inhibition | |

| CYP2D6 | Activation | |

| CYP3A4 | Mixed effects |

Cellular Effects

The compound affects various cellular processes by modulating signaling pathways and gene expression. Notably, it influences genes related to oxidative stress responses and apoptosis. Studies indicate that it can enhance antioxidant defenses at lower concentrations while exhibiting cytotoxic effects at higher doses.

Case Study: Dose-Dependent Effects

In a study using animal models, low doses of this compound demonstrated protective effects against oxidative stress, while high doses resulted in hepatotoxicity and nephrotoxicity. This dual nature underscores the importance of dosage in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, leading to various outcomes:

- Enzyme Inhibition : The compound can inhibit certain kinases involved in signal transduction pathways.

- Gene Regulation : It modulates the expression of genes associated with stress responses.

Figure 1: Molecular Interaction Pathways

Molecular Interaction Pathways (Illustrative purposes only)

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes. It affects metabolic flux and alters metabolite levels within cells, which can lead to significant changes in overall metabolic profiles.

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transporters. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity.

Toxicological Profile

According to toxicity evaluations, this compound exhibits both carcinogenic and non-carcinogenic effects depending on exposure levels. The Environmental Protection Agency (EPA) classifies it based on its potential health risks associated with chronic exposure .

Table 2: Toxicological Classification

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role extends to:

Propiedades

IUPAC Name |

4-chloro-3-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRCVJCTNBELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.